molecular formula C31H43NO7 B14121311 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B14121311
M. Wt: 541.7 g/mol
InChI Key: VDBGCWFGLMXRIK-RUTOLCLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique structure. It belongs to the class of milbemycins, which are known for their potent biological activities, particularly as insecticides and anthelmintics .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted tetracyclic structures .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential as an insecticide and anthelmintic.

    Medicine: Explored for its potential therapeutic effects, particularly in treating parasitic infections.

    Industry: Used in the development of new pesticides and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrates. This binding disrupts the normal function of these channels, leading to paralysis and death of the target organisms. The pathways involved include the inhibition of neurotransmission and disruption of cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potent biological effects make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27-/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1

InChI Key

VDBGCWFGLMXRIK-RUTOLCLOSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)O[C@@H]1C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Origin of Product

United States

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